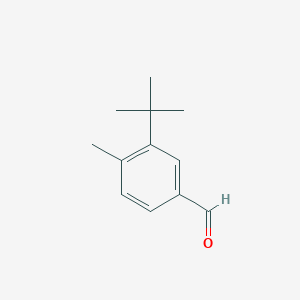
3-Tert-butyl-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-methylbenzaldehyde is a chemical compound with the molecular weight of 176.26 . It is a liquid at room temperature . The IUPAC name for this compound is 3-(tert-butyl)-4-methylbenzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O/c1-9-5-6-10(8-13)7-11(9)12(2,3)4/h5-8H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Group 4 Metal Alkoxide Complexes as Catalysts for Olefin Polymerization
The complexation of a similar compound, 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde, with titanium or zirconium tetrachloride produces complexes that act as catalysts for the polymerization of ethylene, resulting in high molecular weight polyethylene with a broad molecular weight distribution. This illustrates the potential of such compounds in catalyzing polymerization reactions (Matilainen, Klinga, & Leskelä, 1996).
Nitration and Formation of Adducts
Research on nitration of similar compounds highlights the chemical reactivity and potential pathways for creating derivatives through nitration in acetic anhydride, leading to a variety of products. This study showcases the versatility of tert-butyl-methylbenzaldehydes in synthetic chemistry and their potential for creating novel compounds (Fischer & Teo, 1978).
Oxidovanadium(V) Complexes
The reaction of similar compounds with vanadyl acetylacetonate to produce vanadium(V) complexes demonstrates the utility in the synthesis of metal complexes, which are relevant in various fields such as catalysis and materials science (Back et al., 2012).
Synthesis of Derivatives for Chemical Analysis
The synthesis of derivatives from reactions involving similar compounds offers insights into chemical synthesis techniques, showcasing the potential for creating a wide range of compounds for further analysis and application in chemistry (Yüksek et al., 2005).
Copper(II) Complexes and Their Applications
Studies on the synthesis of copper(II) complexes from derivatives of similar compounds and their potential applications in catalysis and materials science reflect the role of tert-butyl-methylbenzaldehydes in the development of new catalytic materials (Sylvestre et al., 2005).
Safety and Hazards
The safety information for 3-Tert-butyl-4-methylbenzaldehyde indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures such as avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-tert-butyl-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-6-10(8-13)7-11(9)12(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMPNVGJYIEKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289169-79-4 |
Source


|
| Record name | 3-tert-butyl-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)
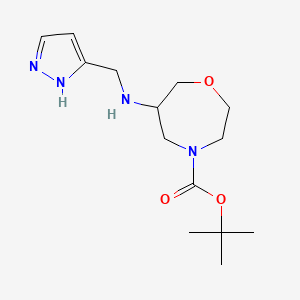

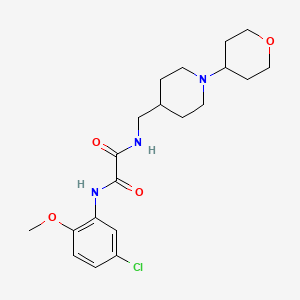
![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)
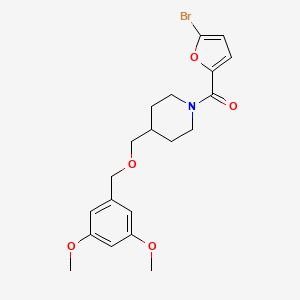

![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)
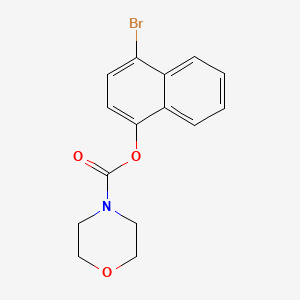
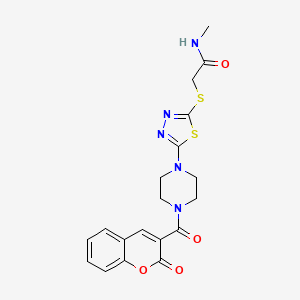
![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)
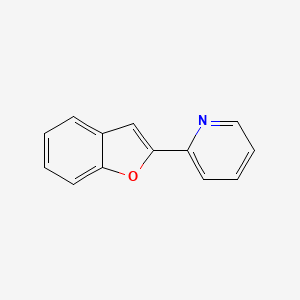
![4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2817990.png)
